spiro-Mamakone A

Description

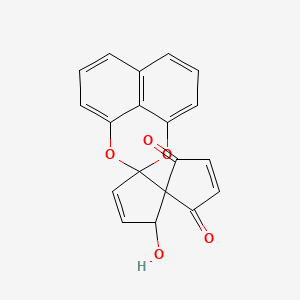

Structure

3D Structure

Properties

Molecular Formula |

C19H12O5 |

|---|---|

Molecular Weight |

320.3 g/mol |

InChI |

InChI=1S/C19H12O5/c20-14-7-8-15(21)19(14)16(22)9-10-18(19)23-12-5-1-3-11-4-2-6-13(24-18)17(11)12/h1-10,16,22H |

InChI Key |

SPLMWEYFKZYLOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)OC4(C=CC(C45C(=O)C=CC5=O)O)OC3=CC=C2 |

Synonyms |

spiro-mamakone A |

Origin of Product |

United States |

Biosynthetic Pathways of Spiro Mamakone a

Fungal Origin and Polyketide Precursors

Spiro-Mamakone A is a fungal metabolite, first isolated from a non-sporulating endophytic fungus found in the New Zealand native tree Knightia excelsa (rewarewa). researchgate.netnih.govmdpi.comresearchgate.net Biosynthetic studies have confirmed its polyketide origins. researchgate.netnih.govresearchgate.netacs.orgresearchgate.net Specifically, the biosynthesis of this compound involves two separate pentaketide (B10854585) units. researchgate.netnih.govacs.orgresearchgate.net These units are derived from acetate (B1210297) precursors, a common building block in polyketide synthesis. mdpi.com The connection of these two pentaketide units occurs through an oxidative coupling event. researchgate.netnih.govacs.orgresearchgate.net

Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of acyl-CoA extender units, such as malonyl-CoA. bris.ac.uk The biosynthesis of aromatic polyketides, like the precursors to this compound, typically involves Type I or Type II PKSs. bris.ac.uk

Elucidation of Key Biosynthetic Steps

Elucidating the biosynthetic pathway of this compound has involved detailed studies, including feeding experiments with isotopically labeled precursors. mdpi.combris.ac.uk These experiments have been crucial in tracing the origin of the carbon atoms in the final this compound structure and confirming the involvement of two pentaketide units. researchgate.netnih.govmdpi.comacs.orgresearchgate.net

A key aspect of the biosynthesis is the formation of the spiro nih.govnih.govnonadiene skeleton, which is unique among spirobisnaphthalene compounds and results from the loss of one carbon atom and an intramolecular aldol (B89426) reaction during the biosynthetic process. nii.ac.jp The biosynthesis proceeds via an unprecedented symmetric enedione intermediate. researchgate.netnih.govacs.orgresearchgate.net

Characterization of Enzymatic Transformations and Unprecedented Intermediates

The biosynthesis of this compound involves a series of enzymatic transformations. While specific enzymes directly involved in the this compound pathway are still under investigation, the biosynthesis of similar fungal polyketides and spiro compounds provides insights into potential enzymatic steps. For instance, polyketide synthases are responsible for the initial assembly of the carbon chains from acetyl-CoA and malonyl-CoA units. bris.ac.uk

The pathway to this compound is notable for the involvement of an unprecedented symmetric enedione intermediate formed by the oxidative coupling of two pentaketide-derived naphthalene (B1677914) units. researchgate.netnih.govacs.orgresearchgate.net Following this oxidative coupling, the pathway involves extensive rearrangement, decarboxylation, and ring closure to form the characteristic spirobisnaphthalene core with its spiro-nonaphthadiene skeleton. researchgate.netresearchgate.net The formation of the spiro-carbon system itself is a significant enzymatic challenge, and studies on the biosynthesis of other spiro compounds, such as spirotryprostatins, highlight the complexity and importance of identifying the enzymes responsible for spiro-carbon formation. mdpi.com

Proposed Biosynthetic Cascade Architectures

Based on the experimental evidence, a biosynthetic cascade architecture has been proposed for this compound. The pathway initiates with the assembly of two separate pentaketide units by polyketide synthases. These units then undergo oxidative coupling to yield a symmetric enedione intermediate. Subsequent enzymatic steps likely involve a series of cyclizations, rearrangements, decarboxylation, and ring closure reactions to form the final this compound structure. researchgate.netresearchgate.net The involvement of oxidative coupling and rearrangement of naphthalene subunits followed by decarboxylation and ring closure are key features of the proposed biogenetic pathway. researchgate.net

Chemical Synthesis of Spiro Mamakone a and Analogues

Total Synthesis Approaches to Spiro-Mamakone A

Total synthesis efforts aim to construct the complete this compound molecule from simpler precursors. These endeavors have not only provided access to the natural product for further study but have also led to the development of novel synthetic methodologies.

Early Synthetic Endeavors and Methodological Innovations

Early synthetic studies on the spiro-mamakone system focused on assembling the core carbon skeleton. One approach involved modifying strategies previously used for the synthesis of other spirobisnaphthalenes, such as palmarumycin CP1 and CP2. rsc.org A key step in these early attempts was the generation of the spiro-acetal linkage between 1,8-dihydroxynaphthalene and an appropriate ketone precursor possessing the C9 skeleton of the spiro[4.4]nonadiene system. rsc.org These initial studies successfully achieved the first reported synthesis of the spiro-mamakone carbon skeleton. rsc.org

Convergent and Divergent Synthetic Strategies

Both convergent and divergent strategies have been explored in the synthesis of spirocyclic compounds, including those related to this compound. Convergent synthesis involves the coupling of advanced intermediates, bringing together different parts of the molecule late in the synthesis. researchgate.netnih.gov This can be advantageous for assembling complex structures efficiently. Divergent synthesis, on the other hand, starts from a common precursor and branches out to form different target molecules or analogues. rsc.org While the specific details of convergent or divergent approaches solely for this compound's total synthesis are not extensively detailed in the provided results, the successful total synthesis reported in 2018 utilized key steps like double oxa-Michael addition and intramolecular aldol (B89426) reaction, suggesting a planned sequence to assemble the core structure and the naphthyl acetal (B89532) moiety. nih.govacs.orgacs.org

Stereocontrolled Synthesis and Investigations of Racemization

This compound is a racemic natural product. nih.govresearchgate.netacs.org Investigations into its synthesis have included studies aimed at understanding and controlling the stereochemistry, as well as identifying the step responsible for racemization. The total synthesis reported by Tsukamoto and colleagues utilized optically active intermediates, which allowed them to pinpoint the racemization step of this compound. nih.govacs.org This research also revealed that spiropreussione A, previously reported as a constitutional isomer, is in fact identical to this compound. nih.govacs.org Stereocontrolled synthesis in spirocyclic systems often involves challenging quaternary carbon centers at the spiro junction. rsc.org Methods like asymmetric catalysis and stereoselective reactions are crucial for controlling the relative and absolute configuration of chiral centers. rsc.orgrsc.orgchemrxiv.orgnih.gov

Addressing Challenging Reaction Motifs in Complex Natural Product Synthesis

The synthesis of complex natural products like this compound often requires overcoming challenging reaction motifs. The formation of the naphthyl acetal linkage in spirobisnaphthalenes, particularly those with a five-membered ring bearing the acetal, is not trivial using conventional acidic methods due to competitive autopolymerization of 1,8-dihydroxynaphthalene. nii.ac.jp This necessitates the development of efficient methods for constructing the acetal under neutral or basic conditions. nii.ac.jp The reported total synthesis of this compound successfully employed a double oxa-Michael addition of 1,8-dihydroxynaphthalene to a substituted cyclopentenedione (B8730137) derivative under basic conditions to form the key naphthyl acetal. nih.govacs.orgacs.org Another challenging aspect can involve the construction of the spirocyclic system itself, often requiring specific cyclization strategies or rearrangements. rsc.orgchemrxiv.org

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is undertaken to explore structure-activity relationships and potentially identify compounds with improved properties. rsc.orgnih.govrsc.orgresearchgate.net

Synthetic Methodologies for Derivatization

The total synthesis of racemic this compound has been achieved through key chemical transformations. One notable synthetic route involves the double oxa-Michael addition of 1,8-dihydroxynaphthalene to a suitably functionalized cyclopentene-1,3-dione derivative, followed by an intramolecular aldol reaction. americanelements.com Specifically, the reaction of 1,8-dihydroxynaphthalene with 2-(1-bromoalkylidene)-4-isopropoxy-4-cyclopentene-1,3-dione, prepared via palladium(II)-catalyzed ring expansion, proved effective in constructing the core spiro americanelements.comamericanelements.comnonadiene skeleton. americanelements.com

Beyond the total synthesis of the natural product, synthetic methodologies have been developed to access analogues of this compound. The synthesis of benzo analogues, for instance, has been explored. This approach typically involves the substitution of α,α′-dioxoketene dithioacetals, derived from 1,3-cyclopentanediones, with arylmagnesium bromide and 1,8-dihydroxynaphthalene, followed by deprotection and an intramolecular aldol reaction. These synthetic strategies allow for variations in the molecular structure, paving the way for the investigation of structure-activity relationships. The synthesis of spiromamakone A analogues can also be achieved by substituting the nucleophiles, such as the Grignard reagent and the diol, in a short-step synthesis.

Preparation of Modified this compound Systems for Biological Evaluation

The preparation of modified this compound systems is crucial for understanding which parts of the molecule are responsible for its biological activities. Synthetic analogues are intentionally designed and synthesized to probe the structural requirements for cytotoxicity and other effects. nih.gov

Detailed research findings from the biological evaluation of synthetic analogues have provided valuable insights into the structure-activity relationships within the spiro-Mamakone system. A key finding is the established importance of the enedione moiety, specifically the 4-cyclopentene-1,3-dione (B1198131) (B ring), for the observed biological activity. Studies comparing the cytotoxicity of benzo analogues and synthetic intermediates against cell lines, such as cervical carcinoma HeLa cells, have underscored the necessity of this structural feature. For example, a readily accessible monobenzo analogue was found to be equipotent to the natural product, while variations in the cyclopentenone moiety significantly impacted activity.

Researchers have synthesized a series of analogues featuring variations, particularly in the "northern hemisphere" of the molecule, to develop a comprehensive structure-activity relationship profile. Even advanced synthetic intermediates have been analyzed for biological activity, contributing to the understanding of the structural elements critical for the compound's effects.

The data presented in various studies highlight the impact of structural modifications on the cytotoxic activity of this compound and its analogues. While specific comprehensive data tables for all synthesized analogues across multiple studies are extensive, representative findings illustrate the importance of the core structure.

| Compound | Cell Line | IC₅₀ Value (µM) | Reference |

| This compound | P388 murine leukemia | 0.33 | fishersci.canih.gov |

| Spiromamakone A analogue | A549 cells | 28.22 | |

| Spiromamakone A analogue | A549 cells | 32.77 | |

| Spiromamakone A monobenzo analogue | HeLa cervical carcinoma | Comparable to natural product |

These studies collectively demonstrate that the synthetic modification of this compound allows for the systematic investigation of its structural requirements for biological activity, confirming the significance of specific moieties like the enedione for its cytotoxic effects.

Biological Activity and Mechanistic Investigations of Spiro Mamakone a

In Vitro Cytotoxicity Studies

Spiro-Mamakone A has demonstrated notable cytotoxic effects in in vitro studies, impacting various cancer cell models. researchgate.netnii.ac.jp

Antiproliferative Effects on Murine Leukemia Cell Lines

This compound has shown potent cytotoxic activity against the P388 murine leukemia cell line. researchgate.netnii.ac.jpresearchgate.net Studies have reported an IC50 value of 0.33 µM for this compound against this cell line. researchgate.netnii.ac.jpresearchgate.net Another analogue, 4-oxo-spiromamakone A, also reportedly exhibits cytotoxicity against the murine leukemia cell line with an IC50 value of 1.13 μM. lookchem.com

Evaluation of Cytotoxicity in Other Non-Human Cancer Cell Models

While the primary focus in the search results is on murine leukemia, spirobisnaphthalene compounds, as a class to which this compound belongs, have shown cytotoxic activities against various mammalian cell lines. For instance, sparticolin B exhibited moderate cytotoxic activities against seven mammalian cell lines. researchgate.net Spirobisnaphthalenes have been reported to be of great interest in the treatment of cancer. researchgate.net

Antimicrobial Activity Profile

In addition to its cytotoxic effects, this compound has also exhibited potent antimicrobial activity. researchgate.net

Spectrum of Activity Against Fungal and Bacterial Strains

This compound has been found to be effective against certain fungal and bacterial strains. researchgate.net Specifically, it has shown activity against Trichophyton mentagrophytes, Bacillus subtilis, and Cladosporium resinae. researchgate.net

Comparative Analysis of Antimicrobial Efficacy

The search results indicate that this compound is "mostly effective" against the mentioned fungal and bacterial strains compared to other tested microorganisms in a specific study. researchgate.net Spirobisnaphthalenes in general are known for their antimicrobial properties. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies have been conducted on this compound and its analogues to understand which parts of the molecule are crucial for its biological activity. researchgate.net These studies have established the importance of the enedione moiety to the biological activity of this compound. researchgate.netcanterbury.ac.nz Biological testing of synthetic analogues has provided valuable insight into the SAR, confirming the significance of this functional group. researchgate.netcanterbury.ac.nz

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 72203745 |

Identification of Critical Structural Features for Biological Activity (e.g., Enedione Moiety)

Studies investigating the structure-activity relationships of this compound have highlighted the significance of specific structural features for its biological effects. The enedione moiety has been identified as crucial for the bioactivities of this compound nih.govcanterbury.ac.nzresearchgate.netnih.govardc.edu.au. Synthetic analogues have been created to explore this relationship, confirming the importance of this functional group nih.govresearchgate.net. Difficulties in the late-stage formation of this enedione motif during synthesis underscore its critical nature canterbury.ac.nzgrafiati.com.

Impact of Specific Structural Modifications on Bioactivity Profiles

The synthesis of spiro-Mamakone analogues has provided valuable insights into how structural modifications influence bioactivity. While specific detailed data tables on the impact of various modifications were not extensively available in the search results, the research indicates that alterations to the spiro-mamakone system and the enedione moiety affect its biological activity researchgate.net. For instance, a monobenzo this compound analogue reportedly exhibited superior cytotoxic activity compared to the natural product, suggesting that modifications around the 4-cyclopentene-1,3-dione (B1198131) fragment can be critical for activity sioc-journal.cn.

Exploration of Cellular and Molecular Interactions

Research has begun to explore how this compound interacts at the cellular and molecular levels to exert its biological effects.

Investigation of Effects on Enzyme Systems and Cellular Processes

This compound's potential biological activities include effects on various enzyme systems and cellular processes ontosight.ai. While specific enzyme targets and detailed mechanisms were not fully elucidated in the provided search results, the compound's complex structure suggests potential interactions with biological macromolecules ontosight.ai. Compounds with similar spiro structures have been investigated for their potential as therapeutic agents, implying a basis for exploring this compound's effects on enzyme systems ontosight.ai.

Modulation of Cellular Events, e.g., Cell Proliferation

This compound has shown potent cytotoxic activity against cancer cell lines, indicating its ability to modulate cellular events such as cell proliferation researchgate.netnih.govnii.ac.jpnih.gov. It exhibited potent cytotoxic activity against the P388 murine leukemia cell line with an IC50 value of 0.33 μM researchgate.netnih.govresearchgate.net. Derivatives of this compound have also demonstrated excellent cytotoxicity against cervical carcinoma HeLa cells rsc.orgsemanticscholar.org. This antiproliferative effect is a key aspect of its biological profile nih.gov.

| Cell Line | IC50 (μM) | Source |

|---|---|---|

| P388 (murine leukemia) | 0.33 | Endophytic fungus researchgate.netnih.govresearchgate.net |

| HeLa (cervical carcinoma) | Excellent cytotoxicity (specific IC50 not provided) | Spiromamakone A derivatives rsc.orgsemanticscholar.org |

Identification of Potential Pharmacological Targets and Downstream Pathways

While the precise pharmacological targets and downstream pathways of this compound are still under investigation, its cytotoxic activity suggests interactions with key cellular components or signaling cascades involved in cell growth and survival nih.gov. The importance of the enedione moiety implies a potential mechanism involving Michael addition or other reactions with biological nucleophiles, which could impact various cellular processes nih.govcanterbury.ac.nzresearchgate.netnih.govardc.edu.au. Further research is needed to fully delineate the specific molecular targets and the resulting downstream effects of this compound within cells.

Analytical and Spectroscopic Methodologies in Spiro Mamakone a Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, including both ¹H and ¹³C NMR, is a fundamental technique for determining the structure of spiro-Mamakone A. researchgate.netnii.ac.jp Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provides information about the types and connectivity of hydrogen atoms in the molecule. nii.ac.jp The ¹³C NMR spectrum reveals the carbon skeleton, with different carbon environments giving rise to distinct signals. nii.ac.jp

Detailed analysis of 1D and 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, allows for the assignment of all proton and carbon signals and the determination of the connectivity between different parts of the molecule. mdpi.com For example, COSY spectra can identify coupled protons, while HMBC correlations help establish long-range carbon-proton connectivities, crucial for piecing together the spirobisnaphthalene framework. mdpi.com Specific NMR data for this compound and related compounds have been reported, providing key diagnostic signals for structural confirmation. nii.ac.jpmdpi.com

An example of NMR data reported for a related compound, sparticatechol A, in MeOH-d₄ includes specific chemical shifts and coupling constants observed in the COSY spectrum, which helped identify distinct spin systems within the naphthalene (B1677914) subunits. mdpi.com HMBC correlations were also vital in establishing the connectivity of the cyclopentene (B43876) motif to the naphthalene fragment and the annelation of a tetrahydrofuran (B95107) moiety. mdpi.com

High-Resolution Mass Spectrometry Techniques for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of this compound. researchgate.netnii.ac.jpresearchgate.net Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide precise mass measurements that allow for the confirmation of the molecular formula. researchgate.net This is particularly important for novel natural products like this compound, where the exact composition needs to be verified. researchgate.net HRMS data can also provide information about fragmentation patterns, which can further support structural assignments. nii.ac.jp For instance, HRMS (EI, [M]+) data for a synthetic intermediate related to this compound was used to confirm its calculated mass. nii.ac.jp

X-ray Crystallography for Relative and Absolute Configuration Determination

X-ray crystallography is a powerful technique for obtaining the definitive three-dimensional structure of a molecule, including its relative and, in favorable cases, absolute configuration. researchgate.netanu.edu.aud-nb.infocanterbury.ac.nz While crystallizing natural products can sometimes be challenging, obtaining a suitable crystal of this compound or a derivative allows for direct visualization of the atomic arrangement. d-nb.info X-ray diffraction data provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry. researchgate.netanu.edu.au The structure of synthetic this compound has been established by X-ray crystallography, which was crucial in confirming its structure and also played a role in revising the structure of a related compound, spiropreussione A. researchgate.netnii.ac.jp

Advanced Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purification of this compound from complex fungal extracts. nii.ac.jpacs.orguiowa.edu Various methods, including thin layer chromatography (TLC) and preparative thin layer chromatography (PTLC), are commonly used for monitoring reactions, assessing purity, and purifying small quantities of compounds. nii.ac.jpamazonaws.com Column chromatography, utilizing different stationary phases and solvent systems, is employed for larger-scale purification. nii.ac.jpacs.org

For example, preparative thin layer chromatography using specific solvent systems like ethyl acetate (B1210297)/toluene mixtures has been reported for the purification of this compound and synthetic intermediates. nii.ac.jp The purity of isolated compounds is typically assessed by analytical chromatography (e.g., HPLC) coupled with detection methods like UV-Vis or mass spectrometry. acs.org The choice of chromatographic method depends on the polarity and chemical properties of this compound and co-occurring compounds in the extract.

Spectroscopic Analysis in Biosynthetic Pathway Elucidation via Isotope Labeling

Isotope labeling, combined with spectroscopic analysis, is a valuable approach for investigating the biosynthetic pathway of natural products like this compound. researchgate.netsigmaaldrich.comnih.govqdu.edu.cnbiorxiv.org By feeding isotopically labeled precursors (e.g., ¹³C-labeled acetate) to the producing organism (the endophytic fungus), researchers can track the incorporation of these labeled atoms into the final product. researchgate.netsigmaaldrich.comnih.gov Analysis of the resulting this compound using techniques like NMR spectroscopy and mass spectrometry reveals the positions of the incorporated isotopes. researchgate.netsigmaaldrich.comqdu.edu.cnbiorxiv.org

For instance, feeding experiments with [1,2-¹³C₂]-acetate have been used to study the biosynthesis of this compound, showing the incorporation pattern of ¹³C isotopes at specific carbon positions (e.g., C-7 and C-8). researchgate.net This isotopic labeling pattern provides direct evidence for the polyketide origin of this compound and helps elucidate the enzymatic steps involved in its formation. researchgate.netnih.gov Mass spectrometry can detect the increase in mass due to the incorporation of heavier isotopes like ¹³C or ¹⁵N, and fragmentation analysis can pinpoint the location of these labels within the molecule. qdu.edu.cnbiorxiv.org

Table 1: Analytical and Spectroscopic Techniques Used in this compound Research

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, determination of connectivity and functional groups |

| High-Resolution Mass Spectrometry (HRMS) | Determination of accurate molecular weight and elemental composition |

| X-ray Crystallography | Determination of definitive 3D structure and stereochemistry |

| Chromatography (TLC, PTLC, Column) | Isolation, purification, and purity assessment |

| Isotope Labeling + Spectroscopy/MS | Elucidation of biosynthetic pathway |

Table 2: Selected NMR Data for Spiromamakone A (Example based on literature)

| Position | ¹H NMR (δ, multiplicity, J Hz) | ¹³C NMR (δ) |

| C-1 | - | 109.7 nii.ac.jp |

| C-5 | 3.19 (s) nii.ac.jp | 55.8 nii.ac.jp |

| C-7 | - | 83.6 nii.ac.jp |

| C-8 | - | 67.1 nii.ac.jp |

| Aromatic | 7.46–7.33 (m, 4H), 7.23 (d, 1H, J=6.1 Hz), 7.09 (d, 1H, J=6.1 Hz), 6.90 (d, 1H, J=7.3 Hz), 6.83 (d, 1H, J=7.5 Hz) nii.ac.jp | 150.1, 149.7, 147.5, 147.2, 139.4, 134.2, 128.7, 127.6, 127.3, 121.2, 120.8, 113.3, 109.8, 109.5 nii.ac.jp |

| Vinyl | 6.47 (dd, 1H, J=1.6, 5.9 Hz), 5.97 (dd, 1H, J=2.1, 5.9 Hz), 5.30 (dd, 1H, J=1.6, 2.1 Hz) nii.ac.jp | - |

| Carbonyl | - | 198.2, 195.5 nii.ac.jp |

Note: NMR data is representative and compiled from reported data for this compound and related synthetic compounds, acquired in CDCl₃. nii.ac.jp

Table 3: High-Resolution Mass Spectrometry Data for Spiromamakone A (Example based on literature)

| Ion Type | Calculated Mass (C₂₁H₁₆O₆) | Found Mass |

| [M]+ | 364.0947 | 364.0952 nii.ac.jp |

Future Perspectives in Spiro Mamakone a Research

Development of Next-Generation Synthetic Strategies

The unique spiro-nonadiene skeleton of spiro-Mamakone A presents challenges and opportunities for synthetic chemists. The first reported synthesis of the spiro-Mamakone carbon skeleton has been achieved, along with the synthesis of various related analogues to investigate structure-activity relationships. nih.govresearchgate.netresearchgate.net Future efforts in synthetic methodology could focus on developing more efficient, stereoselective, and scalable routes to this compound and its derivatives. This includes exploring novel cascade reactions and catalyst-free methodologies, similar to advancements seen in the synthesis of other spiro compounds. researchgate.net The development of next-generation synthetic strategies is crucial for providing sufficient material for further biological evaluation and potential therapeutic development.

In-depth Mechanistic Biology and Target Validation Studies

While the cytotoxic and antimicrobial activities of this compound are known, a detailed understanding of its mechanism of action and specific biological targets is still needed. Future research should focus on in-depth mechanistic biology studies to elucidate how this compound interacts with cellular components and pathways. Target validation studies, employing advanced techniques such as genetic validation, pharmacological validation, and the use of advanced in vitro models like organoids, will be essential to confirm that identified molecular targets play a significant role in the observed bioactivities. nih.govwjbphs.com Advances in technologies like targeted protein degradation (TPD) using PROTACs could also be explored to validate this compound targets. nih.gov Understanding the precise molecular targets will pave the way for rational design of more potent and selective analogues.

Chemoinformatics and Computational Modeling for Lead Optimization and Design

Chemoinformatics and computational modeling are powerful tools that can significantly accelerate the research and development of this compound analogues. nih.govu-strasbg.fr Future perspectives include utilizing these approaches for in silico screening of large chemical libraries to identify potential this compound-like compounds with improved properties. Computational modeling can aid in understanding the structure-activity relationships in more detail, predicting binding affinities to potential targets, and designing novel analogues with enhanced efficacy and reduced off-target effects. u-strasbg.fr Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights for lead optimization and the design of next-generation this compound derivatives. u-strasbg.fr

Exploration of Novel Bioactivities and Pre-clinical Therapeutic Applications

Given the diverse bioactivities observed within the spirobisnaphthalene class, future research should explore potential novel bioactivities of this compound beyond its known cytotoxic and antimicrobial effects. researchgate.netresearchgate.net This could include investigating its activity against other disease models, such as neglected tropical diseases or emerging infectious diseases. Pre-clinical therapeutic applications should be rigorously explored, including in vitro and in vivo studies to assess the efficacy of this compound and its optimized analogues in relevant disease models. The potent cytotoxic activity against leukemia cells suggests potential in oncology research. researchgate.netmdpi.com Exploration of its activity against various cancer cell lines and in animal models of cancer would be a critical future direction.

Bioprocessing and Sustainable Production Approaches

This compound is a natural product isolated from a fungal endophyte. researchgate.netacs.orgfigshare.com Future research should investigate optimizing bioprocessing techniques for the sustainable and scalable production of this compound. This could involve optimizing fungal fermentation conditions, exploring different strains of the producing fungus, or investigating alternative microbial hosts for heterologous expression of the biosynthetic pathway. leadventgrp.combioindustry.org Sustainable production approaches are crucial for ensuring a consistent and environmentally friendly supply of this compound for further research and potential development. Trends in bioprocessing for sustainable manufacturing include reducing energy and water consumption, developing biodegradable materials, and implementing circular economy models. bioindustry.orgtecnic.eu Combining bioprocessing with synthetic or semi-synthetic approaches could also be explored to improve yield or create novel analogues.

Q & A

Q. What strategies mitigate challenges in isolating this compound from co-occurring metabolites with similar polarities?

- Methodological Answer : Use orthogonal separation techniques: size-exclusion chromatography (SEC) followed by reverse-phase HPLC with a C18 column. Adjust mobile phase gradients (acetonitrile/water with 0.1% formic acid) and monitor fractions via LC-MS. Countercurrent chromatography (CCC) enhances purity .

Q. How can the ecological role of this compound in fungal-host interactions be systematically investigated?

- Methodological Answer : Employ gene knockout strains (e.g., ΔPKS mutants) to assess metabolite loss in symbiosis models. Metabolomic profiling (GC-MS, LC-MS) of host tissues quantifies defense-related compounds. In situ hybridization localizes gene expression during infection .

Q. What computational tools are effective for predicting this compound’s pharmacokinetic properties and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.